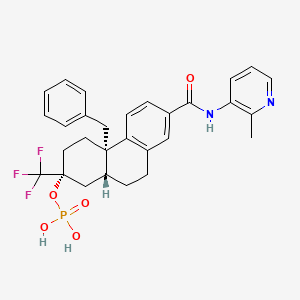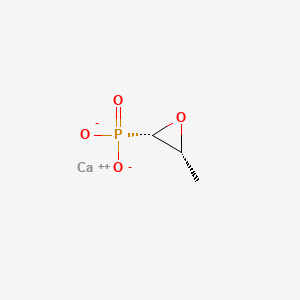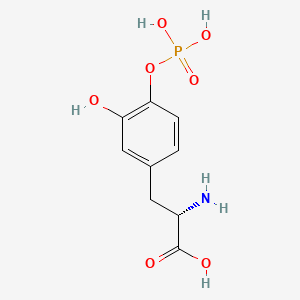
Ki20227
Vue d'ensemble
Description
Ce composé a montré un potentiel significatif dans divers domaines de la recherche scientifique, notamment dans l'étude de la différenciation des ostéoclastes et de la destruction osseuse ostéolytique . Ki20227 est connu pour sa grande sélectivité et son efficacité dans l'inhibition du CSF1R, ce qui en fait un outil précieux dans la recherche biomédicale .
Applications De Recherche Scientifique
Ki20227 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a selective inhibitor in studies involving tyrosine kinases.
Mécanisme D'action
Target of Action
Ki20227 is an orally active, potent, and highly selective inhibitor of the Macrophage Colony Stimulating Factor 1 Receptor (M-CSF receptor or c-Fms) tyrosine kinase . The primary targets of this compound are CSF1R (c-Fms), VEGFR2 (vascular endothelial growth factor receptor-2), c-Kit (stem cell factor receptor), and PDGFRβ (platelet-derived growth factor receptor β) . The IC50 values for these targets are 2 nM, 12 nM, 451 nM, and 217 nM respectively .
Mode of Action
This compound inhibits M-CSF-dependent c-Fms phosphorylation in a dose-dependent manner . It suppresses M-CSF-dependent reactions, such as lipopolysaccharide-induced tumor necrosis factor-α production, which are enhanced by M-CSF .
Biochemical Pathways
This compound affects the biochemical pathways related to the development of macrophages and osteoclasts . It suppresses osteoclast differentiation and osteolytic bone destruction . This compound inhibits the cell growth and inflammatory action of macrophages induced by M-CSF .
Pharmacokinetics
It is known that this compound is orally active , suggesting that it can be absorbed through the digestive tract.
Result of Action
This compound suppresses disease progression in a collagen-induced arthritis mouse model by preventing inflammatory cell infiltration and bone destruction . It also reduces the number of CD11b+, Gr-1+, and Ly-6G+ cells in the spleen . Furthermore, this compound decreases the number of osteoclast-like cells on bone surfaces in ovariectomized rats .
Action Environment
It is known that this compound is effective in vivo, suggesting that it is stable and active within the complex environment of a living organism .
Méthodes De Préparation
Ki20227 est synthétisé par une série de réactions chimiques impliquant des dérivés de quinoléine-urée. Les conditions réactionnelles comprennent souvent l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l'éthanol, les réactions étant effectuées à des températures élevées pour assurer une conversion complète .
Analyse Des Réactions Chimiques
Ki20227 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.
Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.
Substitution : This compound peut participer à des réactions de substitution, en particulier impliquant les parties quinoléine et thiazole.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : En chimie, this compound est utilisé comme un inhibiteur sélectif dans les études impliquant les tyrosine kinases.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la tyrosine kinase CSF1R. Cette inhibition empêche la phosphorylation du CSF1R, bloquant ainsi les voies de signalisation en aval impliquées dans la différenciation et la survie des macrophages et des ostéoclastes . Les cibles moléculaires de this compound comprennent le CSF1R, le récepteur du facteur de croissance endothélial vasculaire 2 (VEGFR2), le récepteur du facteur de cellules souches (c-Kit) et le récepteur du facteur de croissance dérivé des plaquettes β (PDGFRβ) . En inhibant ces voies, this compound réduit efficacement l'inflammation et la destruction osseuse dans divers modèles de maladies .
Comparaison Avec Des Composés Similaires
Ki20227 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur du CSF1R. Des composés similaires comprennent :
GW2580 : Un autre inhibiteur du CSF1R, mais avec des profils de sélectivité et de puissance différents.
PLX3397 : Un inhibiteur double du CSF1R et du c-Kit, utilisé dans des applications de recherche similaires.
BLZ945 : Un inhibiteur sélectif du CSF1R avec des applications dans la recherche sur le cancer.
Comparé à ces composés, this compound se distingue par sa grande sélectivité pour le CSF1R et son efficacité dans l'inhibition de la différenciation des ostéoclastes et de la destruction osseuse .
Propriétés
IUPAC Name |
1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-14(23-26-9-10-34-23)27-24(29)28-17-6-5-15(11-20(17)30-2)33-19-7-8-25-18-13-22(32-4)21(31-3)12-16(18)19/h5-14H,1-4H3,(H2,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPFDGWALWEPGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432108 | |
| Record name | 1-[4-(6,7-Dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623142-96-1 | |
| Record name | KI-20227 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623142961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(6,7-Dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KI-20227 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4W68CAT3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














